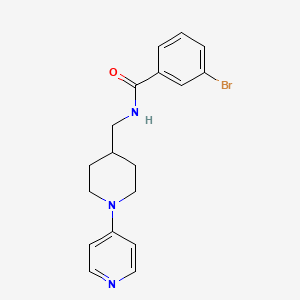
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide, also known as FMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FMB belongs to the class of sulfonamide compounds and has been studied for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Research in organic synthesis has explored the development of new methodologies and the synthesis of complex molecules using derivatives of benzenesulfonamido. For example, the synthesis of Gefitinib, an important anticancer drug, involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, showcasing the versatility of benzenesulfonamide derivatives in pharmaceutical synthesis (Jin et al., 2005). Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents, highlighting the role of benzenesulfonamide derivatives in discovering new therapeutic molecules (Rahman et al., 2014).
Pharmacology and Biological Activity
Benzenesulfonamide derivatives have been investigated for their pharmacological properties, including their role in the treatment of Alzheimer's disease. One study utilized a selective serotonin 1A receptor imaging probe for the quantification of receptor densities in Alzheimer's patients, demonstrating the potential of these compounds in neurodegenerative disease research (Kepe et al., 2006). Additionally, the synthesis of novel sulfonamides and their evaluation as antitumor agents have revealed promising results in developing low-toxicity cancer treatments (Huang et al., 2001).
Material Science
In the realm of material science, benzenesulfonamide derivatives have contributed to the development of new polymers with unique properties. Research on polyamides with ether linkages and ortho-phenylene units has shown that these materials offer high thermal stability and solubility, making them suitable for various applications (Hsiao et al., 2000). Another study synthesized electrochromic polyamides containing tetraphenyl-p-phenylenediamine moieties, demonstrating their potential in electronic display technologies (Liou & Chang, 2008).
Structural and Mechanistic Studies
Structural analysis of benzenesulfonamide derivatives has provided insights into their interaction mechanisms and potential applications. For instance, crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has revealed the formation of a three-dimensional architecture through specific intermolecular interactions, underscoring the importance of structural studies in understanding the properties of these compounds (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-27-18-3-2-4-19(13-18)28(25,26)23-17-9-5-14(6-10-17)20(24)22-16-11-7-15(21)8-12-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUKMCFKRELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)




![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2661817.png)
![6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2661818.png)
![2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide](/img/structure/B2661821.png)

![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)